Ethanone, 1,2-diphenyl-2-(phenylthio)-

Description

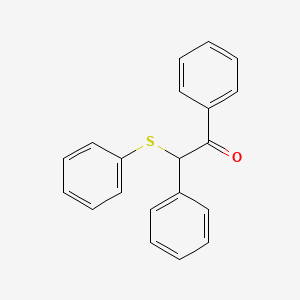

Chemical Structure and Synthesis Ethanone, 1,2-diphenyl-2-(phenylthio)-, is a sulfur-containing ketone derivative characterized by a central ethanone core substituted with two phenyl groups and a phenylthio (-SPh) moiety. The compound is synthesized via a multi-component reaction (MCR) involving thiocarbohydrazide, benzil, and substituted phenacyl bromides under reflux in ethanol (yields: 77–85%) . Key spectral data include:

- IR: N-H (~3050–3080 cm⁻¹), C=O (1619–1637 cm⁻¹), and C=N (1518–1526 cm⁻¹) stretches.

- NMR: Distinct signals for S-CH₂ protons (δ ~3.96–4.09 ppm) and aromatic protons (δ 7.26–8.29 ppm).

- Mass Spec: ESI-MS confirms molecular ions (e.g., m/z 479 for the 4-chloro derivative) .

Biological and Pharmacological Relevance The compound belongs to the 1,3,4-thiadiazine class, known for antimicrobial, antitumor, and pesticidal activities. Derivatives with nitro (NO₂), chloro (Cl), and methyl (CH₃) substituents on the aryl rings exhibit enhanced bioactivity, particularly against Trypanosoma cruzi amastigotes and as fungicides .

Properties

CAS No. |

16222-09-6 |

|---|---|

Molecular Formula |

C20H16OS |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1,2-diphenyl-2-phenylsulfanylethanone |

InChI |

InChI=1S/C20H16OS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H |

InChI Key |

PDHFQNIQVRIEFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,2-diphenyl-2-(phenylthio)- typically involves the reaction of benzoin with thiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes rearrangement to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of Ethanone, 1,2-diphenyl-2-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,2-diphenyl-2-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1,2-diphenyl-2-(phenylthio)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1,2-diphenyl-2-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Substituent Effects :

- Electron-Withdrawing Groups (NO₂, Cl): Increase electrophilicity, enhancing interactions with biological targets (e.g., antiparasitic activity) .

- Hydroxy Groups : Improve solubility and antioxidant capacity but reduce thermal stability .

- Pyrrolidinyl Groups: Introduce basicity, altering pharmacokinetics (e.g., blood-brain barrier penetration in cathinones) .

Pharmacological Activity Comparison

- Antimicrobial Activity: The 4-nitro derivative of 1,2-diphenyl-2-(phenylthio)ethanone shows superior activity against Trypanosoma cruzi compared to methoxy-substituted analogs .

- Antifungal Performance: Chloro-substituted derivatives (e.g., C₁₄H₁₁ClO₂S) exhibit broader-spectrum fungicidal activity than non-halogenated counterparts .

- CNS Effects : Pyrrolidinyl-substituted analogs (e.g., α-D2PV) act as stimulants, whereas thiadiazine derivatives lack significant CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.